N'-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide
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Overview
Description
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is a complex organic compound that features both thienyl and pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 2-(2-pyridinylthio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and purification methods may vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups into the thienyl or pyridinyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors. The nitro and thienyl groups may play a role in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((5-Nitro-2-furyl)methylene)-2-(2-pyridinylthio)acetohydrazide
- N’-((5-Nitro-2-thienyl)methylene)-2-(2-quinolinylthio)acetohydrazide
Uniqueness
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is unique due to the presence of both thienyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure may result in different reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H10N4O3S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10N4O3S2/c17-10(8-20-11-3-1-2-6-13-11)15-14-7-9-4-5-12(21-9)16(18)19/h1-7H,8H2,(H,15,17)/b14-7+ |
InChI Key |
XBHDVYBPBNXQEF-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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